molecular formula C14H8ClN3O3 B11684529 1H-benzimidazol-1-yl(2-chloro-5-nitrophenyl)methanone

1H-benzimidazol-1-yl(2-chloro-5-nitrophenyl)methanone

Katalognummer: B11684529
Molekulargewicht: 301.68 g/mol
InChI-Schlüssel: CBUUUUZPRNVAJF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Chloro-5-nitrobenzoyl)-1H-1,3-benzodiazole is an organic compound with the molecular formula C13H7ClN4O3 It is a derivative of benzodiazole, characterized by the presence of a chloro and nitro group on the benzoyl moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chloro-5-nitrobenzoyl)-1H-1,3-benzodiazole typically involves the condensation of 2-chloro-5-nitrobenzoyl chloride with 1H-1,3-benzodiazole under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Chloro-5-nitrobenzoyl)-1H-1,3-benzodiazole undergoes several types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The benzodiazole ring can undergo oxidation reactions to form various oxidized derivatives.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

    Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide, elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed:

    Reduction: 1-(2-Amino-5-chlorobenzoyl)-1H-1,3-benzodiazole.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized benzodiazole derivatives.

Wissenschaftliche Forschungsanwendungen

1-(2-Chloro-5-nitrobenzoyl)-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(2-chloro-5-nitrobenzoyl)-1H-1,3-benzodiazole is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

  • 2-Chloro-5-nitrobenzoic acid
  • 1-(2-Chloro-5-nitrobenzoyl)-1H-pyrazole
  • 5-Chloro-2-nitrobenzyl alcohol

Comparison: 1-(2-Chloro-5-nitrobenzoyl)-1H-1,3-benzodiazole is unique due to its benzodiazole core, which imparts distinct chemical and biological propertiesThe presence of the benzodiazole ring also differentiates it from 1-(2-chloro-5-nitrobenzoyl)-1H-pyrazole, which has a pyrazole ring instead.

Eigenschaften

Molekularformel

C14H8ClN3O3

Molekulargewicht

301.68 g/mol

IUPAC-Name

benzimidazol-1-yl-(2-chloro-5-nitrophenyl)methanone

InChI

InChI=1S/C14H8ClN3O3/c15-11-6-5-9(18(20)21)7-10(11)14(19)17-8-16-12-3-1-2-4-13(12)17/h1-8H

InChI-Schlüssel

CBUUUUZPRNVAJF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)N=CN2C(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.